molecular formula C18H21N3O4S B2514818 methyl 4-{[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate CAS No. 2320473-78-5

methyl 4-{[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate

Cat. No.: B2514818
CAS No.: 2320473-78-5
M. Wt: 375.44
InChI Key: HGGOITNFOLIAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[3-(1H-imidazol-1-yl)-8-azabicyclo[321]octan-8-yl]sulfonyl}benzoate is a complex organic compound that features an imidazole ring, a bicyclic octane structure, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate typically involves multiple steps. One common approach is to start with the preparation of the imidazole derivative, followed by the formation of the bicyclic octane structure, and finally, the esterification with benzoic acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce sulfides.

Scientific Research Applications

Methyl 4-{[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s imidazole ring is known for its biological activity, making it useful in the development of pharmaceuticals.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-{[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The bicyclic structure may also play a role in binding to specific biological targets, modulating their function.

Comparison with Similar Compounds

    Methyl 4-(1H-imidazol-1-yl)benzoate: Shares the imidazole and benzoate ester moieties but lacks the bicyclic octane structure.

    Methyl 4-(trifluoromethyl)benzoate: Contains a benzoate ester but with a trifluoromethyl group instead of the imidazole and bicyclic structures.

Uniqueness: Methyl 4-{[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate is unique due to its combination of an imidazole ring, a bicyclic octane structure, and a sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 4-[(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-25-18(22)13-2-6-17(7-3-13)26(23,24)21-14-4-5-15(21)11-16(10-14)20-9-8-19-12-20/h2-3,6-9,12,14-16H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGOITNFOLIAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.